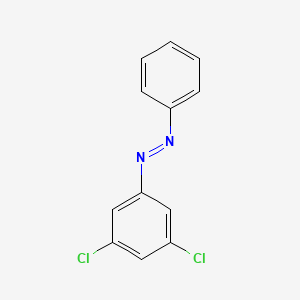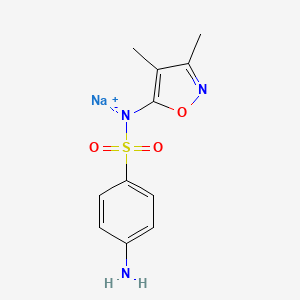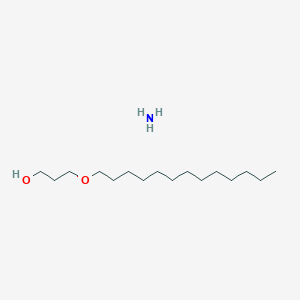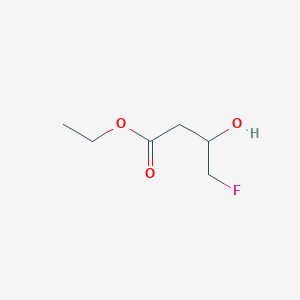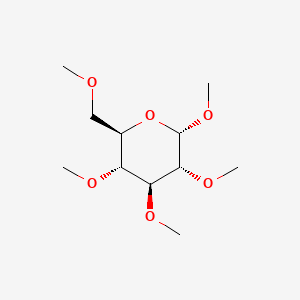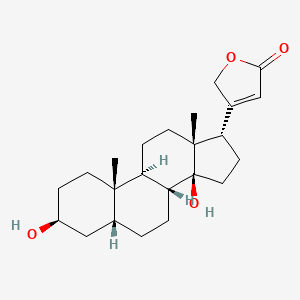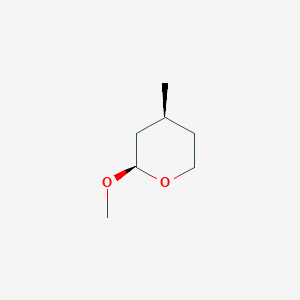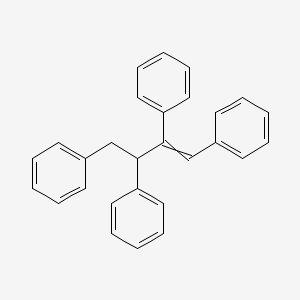
1,1',1'',1'''-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene is an organic compound characterized by a butene backbone with four benzene rings attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:
Starting Materials: The synthesis begins with but-1-ene and benzene as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts such as palladium or platinum to facilitate the coupling of benzene rings to the butene backbone.
Industrial Production Methods: Industrial production may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-Butene: A simpler alkene with the formula C4H8, used as a starting material in the synthesis of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene.
Benzene: An aromatic hydrocarbon with the formula C6H6, a key component in the structure of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene.
Polybutylene: A polymer derived from the polymerization of but-1-ene, used in various industrial applications.
Uniqueness
1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene is unique due to its complex structure, combining the properties of both alkenes and aromatic compounds. This dual nature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
806-70-2 |
|---|---|
Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1,3,4-triphenylbut-1-en-2-ylbenzene |
InChI |
InChI=1S/C28H24/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-21,28H,22H2 |
InChI Key |
MFAZZFOVSGGGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


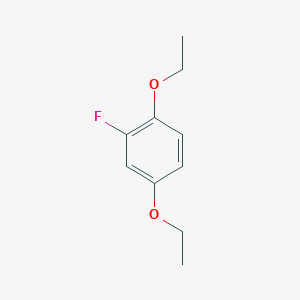
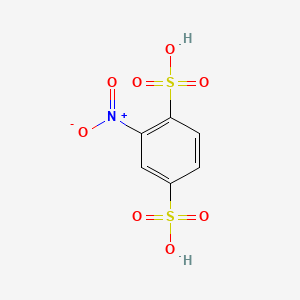
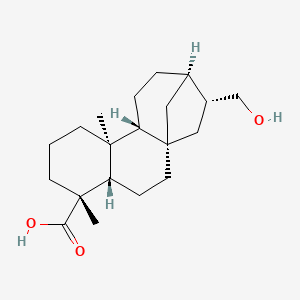
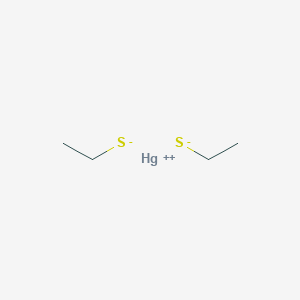
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
